molecular formula C16H24N2O3S B2707240 N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide CAS No. 433314-05-7

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2707240
CAS No.: 433314-05-7
M. Wt: 324.44
InChI Key: FOQRFPFBRPNCLH-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and diethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide typically involves the reaction of 4-(piperidine-1-carbonyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(methylsulfonyl)benzenesulfonamide
  • N,N-diethyl-4-(piperidine-1-carbonyl)benzamide
  • N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonyl chloride

Uniqueness

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for medicinal research and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-14(9-11-15)16(19)17-12-6-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQRFPFBRPNCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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